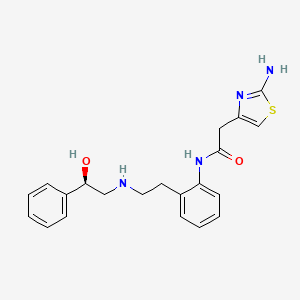
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the replacement of a chlorine atom with a prop-1-en-1-yl group. It retains the core structure of clindamycin, which is known for its effectiveness against a variety of bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin typically involves the modification of clindamycin. The process begins with the removal of the chlorine atom from clindamycin, followed by the introduction of the prop-1-en-1-yl group. This can be achieved through a series of organic reactions, including nucleophilic substitution and alkylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
科学研究应用
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin has several scientific research applications:
Chemistry: It can be used as a starting material for the synthesis of other compounds.
Biology: It can be used to study the effects of structural modifications on antibiotic activity.
Medicine: It can be investigated for its potential as a new antibiotic with improved properties.
Industry: It can be used in the development of new pharmaceuticals or as a reference material in quality control.
作用机制
The mechanism of action of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is similar to that of clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
相似化合物的比较
Similar Compounds
Clindamycin: The parent compound, known for its broad-spectrum antibiotic activity.
Lincomycin: Another lincosamide antibiotic with a similar structure but different pharmacokinetic properties.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is unique due to the specific modification of the clindamycin structure. This modification can potentially enhance its antibiotic activity, reduce resistance, or improve pharmacokinetic properties compared to its parent compound and other similar antibiotics.
属性
分子式 |
C18H32N2O5S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
(2S,4R)-1-methyl-4-propyl-N-[(Z)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]prop-1-enyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O5S/c1-5-7-10-8-12(20(3)9-10)17(24)19-11(6-2)16-14(22)13(21)15(23)18(25-16)26-4/h6,10,12-16,18,21-23H,5,7-9H2,1-4H3,(H,19,24)/b11-6-/t10-,12+,13+,14-,15-,16-,18-/m1/s1 |
InChI 键 |
QPFZILNRTDNTHL-OQMJSNTDSA-N |
手性 SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N/C(=C\C)/[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(=CC)C2C(C(C(C(O2)SC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


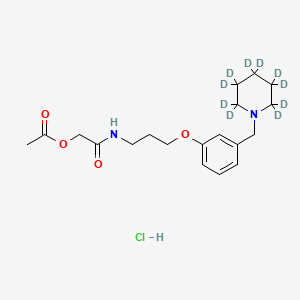


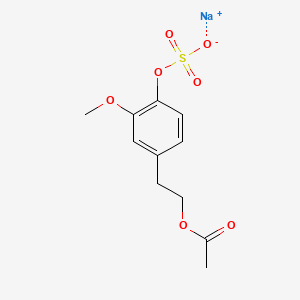
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
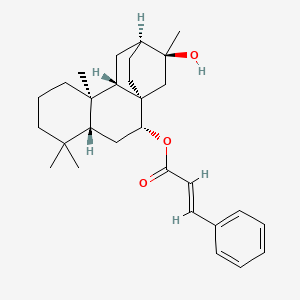
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)

![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
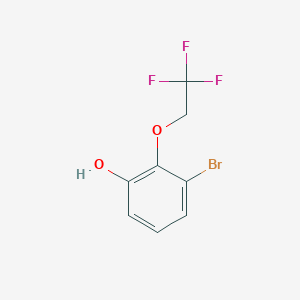
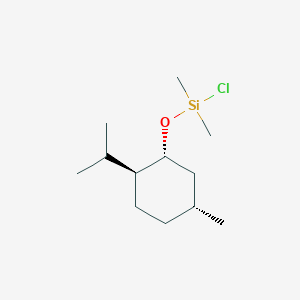
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
